molecular formula C11H14BrN3O3 B1632248 H-Pro-pna hbr

H-Pro-pna hbr

Cat. No.: B1632248
M. Wt: 316.15 g/mol
InChI Key: BOVITOKKGMYOGS-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Pro-pna HBr (L-Prolyl-p-nitroanilide hydrobromide) is a synthetic chromogenic substrate widely used in enzymology to study the activity of prolyl aminopeptidases (PAPs) and related enzymes. Its molecular formula is C₁₇H₁₈D₃NO₃·HBr, with a molecular weight of 371.3 g/mol . The compound is a solid with a characteristic odor and is typically employed in kinetic assays, where enzymatic cleavage releases p-nitroaniline (pNA), detectable via spectrophotometry at 405–410 nm.

Properties

Molecular Formula

C11H14BrN3O3

Molecular Weight

316.15 g/mol

IUPAC Name

(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrobromide

InChI

InChI=1S/C11H13N3O3.BrH/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17;/h3-6,10,12H,1-2,7H2,(H,13,15);1H/t10-;/m0./s1

InChI Key

BOVITOKKGMYOGS-PPHPATTJSA-N

SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Br

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Br

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Br

sequence

P

Origin of Product

United States

Chemical Reactions Analysis

Alkene Hydrobromination

HBr adds to alkenes via two distinct pathways:

MechanismConditionsRegioselectivityStereochemistry
Ionic (Markovnikov)Dark, inert atmosphereFollows MarkovnikovNon-stereospecific
Radical (Anti-Markovnikov)ROOR peroxides, UV lightAnti-MarkovnikovNon-stereoselective

Example: Propene Addition

  • Ionic pathway :
    CH2=CH2+HBrCH3CH2Br\text{CH}_2=\text{CH}_2 + \text{HBr} \rightarrow \text{CH}_3\text{CH}_2\text{Br} (Markovnikov product)

  • Radical pathway :
    CH2=CH2+HBrROORCH2BrCH3\text{CH}_2=\text{CH}_2 + \text{HBr} \xrightarrow{\text{ROOR}} \text{CH}_2\text{Br}\text{CH}_3 (Anti-Markovnikov product)

Alkyne Reactions

HBr adds to alkynes to form bromoalkenes. The reaction proceeds via anti-addition stereochemistry:
RC≡CH+HBrRC(Br)=CH2\text{RC≡CH} + \text{HBr} \rightarrow \text{RC(Br)=CH}_2

Alcohol Bromination

HBr converts alcohols to alkyl bromides through an SN1S_N1 or SN2S_N2 mechanism:
CH3CH2OH+HBrCH3CH2Br+H2O\text{CH}_3\text{CH}_2\text{OH} + \text{HBr} \rightarrow \text{CH}_3\text{CH}_2\text{Br} + \text{H}_2\text{O}

Thermodynamic Data (NIST WebBook ):

ReactionΔH° (kJ/mol)ΔG° (kJ/mol)
Br+H+HBr\text{Br}^- + \text{H}^+ \rightarrow \text{HBr}86.2 ± 8.458 ± 11

Anti-Markovnikov Addition

Under peroxides (ROOR), HBr undergoes radical chain propagation:

  • Initiation : ROOR → 2 RO-

  • Propagation :

    • RO- +HBrROH+Br- \text{RO- } + \text{HBr} \rightarrow \text{ROH} + \text{Br- }

    • Br- +CH2=CH2CH2BrCH2\text{Br- } + \text{CH}_2=\text{CH}_2 \rightarrow \text{CH}_2\text{BrCH}_2-

    • CH2BrCH2+HBrCH2BrCH3+Br- \text{CH}_2\text{BrCH}_2- + \text{HBr} \rightarrow \text{CH}_2\text{BrCH}_3 + \text{Br- }

HBr–DMPU Complex

The HBr–DMPU complex enables controlled hydrobromination:

  • Converts alkynes to (E)-bromoalkenes with >90% selectivity

  • Cleaves ethers to alkyl bromides without carbocation rearrangements

Bond Dissociation Energies

BondBDE (kcal/mol)Implication
H–Br87Facilitates radical chain propagation
C–Br66Favors addition over elimination
C=C (π bond)60Drives exothermic addition reactions

Comparison with Similar Compounds

Research Implications and Limitations

  • Limitations: Limited utility in endopeptidase assays; HBr counterion may interfere with certain buffer systems.
  • Comparative Gaps: Few studies directly compare this compound with non-deuterated or differently counterioned variants. Further research is needed to quantify isotopic effects on enzyme kinetics.

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